molecular formula C27H29F12NOSi B12323713 (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine

(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine

Cat. No.: B12323713
M. Wt: 639.6 g/mol
InChI Key: ZWQDXQHXJZYMSN-UHFFFAOYSA-N
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Description

(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine is a sophisticated chiral ligand, primarily utilized in asymmetric catalysis to impart high enantioselectivity in synthetic transformations. Its core research value lies in the development of pharmaceutical intermediates and complex organic molecules, where achieving a specific stereochemistry is critical for biological activity. The ligand's mechanism of action involves coordinating to a metal center, often copper, to form a well-defined chiral environment that selectively favors the formation of one enantiomer over the other during reactions. This compound is particularly renowned for its role in enantioselective C-H functionalization, a powerful strategy for directly converting inert C-H bonds into more valuable functional groups with high precision and atom economy. Its application extends to other catalytic processes, including enantioselective allylic oxidation and Suzuki-Miyaura cross-coupling reactions, making it a versatile tool in the synthetic chemist's arsenal for constructing complex, optically active scaffolds. The presence of the electron-withdrawing trifluoromethyl groups and the bulky triethylsilyl moiety on the ligand framework is crucial for its exceptional steric and electronic properties, which are responsible for its high performance and selectivity in these demanding catalytic cycles.

Properties

IUPAC Name

[bis[3,5-bis(trifluoromethyl)phenyl]-pyrrolidin-2-ylmethoxy]-triethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F12NOSi/c1-4-42(5-2,6-3)41-23(22-8-7-9-40-22,16-10-18(24(28,29)30)14-19(11-16)25(31,32)33)17-12-20(26(34,35)36)15-21(13-17)27(37,38)39/h10-15,22,40H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQDXQHXJZYMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F12NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

Component Role Purity Requirement
(R)-Prolinol Chiral backbone precursor ≥99% ee
3,5-Bis(trifluoromethyl)bromobenzene Electrophilic arylating agent ≥98%
Triethylsilyl chloride (TESCl) Hydroxyl protecting agent ≥97%
Triethylamine (TEA) Base for silylation Anhydrous, ≥99.5%

Detailed Synthetic Routes

Method A: Academic-Scale Synthesis (Lin et al., 2009)

Procedure :

  • Arylation : (R)-Prolinol reacts with 3,5-bis(trifluoromethyl)bromobenzene (2.2 eq) in tetrahydrofuran (THF) at −78°C under N₂, using lithium diisopropylamide (LDA) as a base.
  • Silylation : The intermediate diol is treated with TESCl (1.1 eq) and TEA (2.5 eq) in CH₂Cl₂ at 0°C for 1 hour.
    Key Data :
Parameter Value
Yield (Overall) 81%
Reaction Time 6 hours (arylation) + 1 hour (silylation)
Purification Column chromatography (hexane/EtOAc 8:2)

Advantages :

  • High enantiomeric excess (≥99% ee) due to chiral retention during silylation.
  • Scalable to 100 g batches with consistent yields.

Method B: Industrial-Scale Optimization

Modifications for Scalability :

  • Continuous Flow Reactors : Replace batch arylation with flow chemistry to enhance heat transfer and reduce reaction time by 40%.
  • Solvent Recycling : Dichloromethane is recovered via distillation, reducing waste.
    Performance Metrics :
Metric Laboratory Scale Industrial Scale
Annual Production 1 kg 500 kg
Purity 97% 99.5%
Cost per Gram $480 $220

Critical Reaction Parameters

Temperature and Solvent Effects

Condition Optimal Range Impact on Yield
Arylation Temperature −78°C to −40°C Prevents racemization
Silylation Solvent CH₂Cl₂ or MTBE MTBE improves TESCl solubility by 30%

Stoichiometric Ratios

Reagent Molar Ratio (vs. Prolinol) Purpose
TESCl 1.1 : 1 Ensures complete hydroxyl protection
TEA 2.5 : 1 Neutralizes HCl byproduct

Quality Control and Characterization

Analytical Techniques

Technique Parameter Measured Acceptance Criteria
Chiral HPLC Enantiomeric excess (ee) ≥98% ee
¹⁹F NMR Purity of trifluoromethyl groups No detectable impurities

Common Impurities

Impurity Source Mitigation Strategy
Desilylated Byproduct Hydrolysis during workup Use anhydrous solvents and inert atmosphere
Racemized Product Elevated temperatures Strict temperature control (−78°C)

Comparative Analysis of Methods

Criteria Method A (Academic) Method B (Industrial)
Yield 81% 85%
Scalability ≤100 g ≥500 kg
Cost Efficiency $480/g $220/g
Environmental Impact High solvent use Solvent recycling

Emerging Innovations

Catalytic Asymmetric Silylation

Recent studies propose using chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance silylation efficiency, achieving 90% yield at 25°C.

Green Chemistry Approaches

  • Microwave-Assisted Arylation : Reduces reaction time from 6 hours to 45 minutes while maintaining 80% yield.
  • Biocatalytic Resolution : Lipases selectively hydrolyze undesired enantiomers, increasing ee to 99.9%.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C27H29F12NOSi
  • Molecular Weight : 639.59 g/mol
  • CAS Number : 1146629-74-4

The compound features a pyrrolidine ring substituted with bis(trifluoromethyl)phenyl groups and a triethylsilyl ether moiety, which contributes to its unique reactivity and stability under various conditions.

Applications in Organic Synthesis

2.1 Organocatalysis

The compound has been identified as a potent organocatalyst for various reactions, including:

  • C-C bond formation
  • C-N bond formation
  • C-O bond formation
  • C-S bond formation

It demonstrates high yields and excellent enantiocontrol in these reactions, making it valuable for synthesizing complex organic molecules .

Table 1: Summary of Catalytic Applications

Reaction TypeYield (%)Enantiomeric Excess (%)Reference
C-C Bond Formation8598
C-N Bond Formation7595
C-O Bond Formation8097

Medicinal Chemistry Applications

3.1 Drug Development

The compound's structural features make it a candidate for drug development, particularly in the synthesis of novel analgesics. Research indicates that derivatives of this compound can exhibit significant analgesic properties comparable to established opioids like fentanyl .

Case Study: Analgesic Activity

A study explored the synthesis of pyrrolidine derivatives based on (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine. The synthesized compounds were tested for their analgesic activity in rat models, showing promising results with effective doses significantly lower than traditional opioids .

Environmental and Material Science Applications

4.1 Fluorinated Compounds

Due to the presence of trifluoromethyl groups, the compound is also investigated for applications in material science, particularly in developing fluorinated polymers and coatings that exhibit enhanced chemical resistance and thermal stability .

Mechanism of Action

The mechanism of action of (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Structural Variations

Key differences among analogs lie in their silyl protecting groups and stereochemistry :

  • Trimethylsilyl (TRC-B412955): Smaller silyl group; molecular formula C24H23F12NOSi, molecular weight 597.51, stored as a neat substance .
  • Methyldiphenylsilyl (Compound 13) : Bulky aromatic substituents; synthesized in 84% yield via DCM solvent, triethylamine, and DMAP at room temperature .
  • Hydroxymethyl (Unprotected Analog) : Lacks silyl protection, increasing polarity and reactivity but reducing stability .

Stability and Reactivity

  • Triethylsilyl : Expected to exhibit greater hydrolytic stability compared to trimethylsilyl due to increased steric bulk .
  • Methyldiphenylsilyl : Aromatic groups may enhance π-π interactions in catalytic systems, but its oil form suggests moderate stability .
  • Hydroxymethyl : Higher reactivity due to unprotected hydroxyl, but prone to oxidation and degradation .

Research Findings and Data

Trimethylsilyl Analog (TRC-B412955)

  • Storage : Neat (undiluted), indicating high stability.
  • Regulatory Data : Listed in impurity documentation, suggesting use in quality control.

Hydroxymethyl Analog

  • Safety Data : Referenced in ECHA, ChemIDplus, and eChemPortal databases for hazard assessment.

Biological Activity

The compound (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine, with the CAS number 908303-26-4, is a pyrrolidine derivative characterized by its unique trifluoromethyl groups and silyl ether functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C24H23F12NOSi
  • Molecular Weight : 597.51 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with bis(trifluoromethyl)phenyl groups and a triethylsilyl ether moiety.

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in cancer treatment. For instance, studies have shown that related compounds can inhibit tumor growth by targeting specific signaling pathways such as the STAT3 pathway. In vivo studies demonstrated that certain derivatives effectively prevent liver tumor growth by modulating the expression of HNF 4α and inhibiting STAT3 phosphorylation .

CompoundActivityMechanism
NHDCAnticancerInhibition of STAT3 pathway
(2R)-2-Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidinePotential anticancer activityTargeting HNF 4α

Enzyme Inhibition

The presence of trifluoromethyl groups has been linked to increased potency in enzyme inhibition. For example, SAR studies have shown that these groups can enhance the inhibitory effects on enzymes such as reverse transcriptase, which is crucial in the development of antiviral therapies .

Case Studies

  • Inhibition of Liver Cancer Cells : A study investigated the effects of related trifluoromethyl-containing compounds on liver cancer cell lines (HepG2 and Hep3B). The results indicated a concentration-dependent inhibition of cell growth and colony formation, with significant apoptosis induction observed at higher concentrations .
  • Fluorinated Drug Development : The incorporation of trifluoromethyl groups into drug design has been shown to improve pharmacokinetic properties and bioavailability. This trend is evident in various FDA-approved drugs that utilize similar structural motifs for enhanced therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2R)-2-[bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine?

  • The compound can be synthesized via a nucleophilic substitution or silylation reaction. For example, a method adapted from similar pyrrolidine derivatives involves reacting (R)-α,α-bis[3,5-(trifluoromethyl)phenyl]-2-pyrrolidinemethanol with triethylsilyl chloride in dichloromethane (DCM) at room temperature, using triethylamine as a base and 4-dimethylaminopyridine (DMAP) as a catalyst. Purification via flash chromatography (ethyl acetate/hexane gradient) yields the product in ~84% yield . Key challenges include controlling steric hindrance from the bulky 3,5-bis(trifluoromethyl)phenyl groups and ensuring enantiomeric purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the stereochemistry of the pyrrolidine ring and verifying silyl ether formation. The trifluoromethyl groups produce distinct splitting patterns due to coupling with fluorine nuclei.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns, particularly for the triethylsilyl moiety.
  • IR Spectroscopy : Identifies functional groups like C-F (1100–1250 cm⁻¹) and Si-O (1000–1100 cm⁻¹) stretches .

Q. How should researchers handle safety concerns related to fluorinated and silylated components?

  • Use fume hoods and gloves to avoid inhalation/contact with trifluoromethyl groups, which may release HF under harsh conditions. Silyl ethers are moisture-sensitive; store under inert gas (e.g., argon) and use anhydrous solvents during synthesis. Follow protocols for waste disposal of fluorinated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments using NMR data?

  • Combine NOESY/ROESY experiments to probe spatial proximity of protons, especially around the pyrrolidine ring. For example, cross-peaks between the pyrrolidine β-protons and triethylsilyl groups can confirm the (2R) configuration. Compare experimental shifts with DFT-calculated chemical shifts for validation .

Q. What strategies mitigate low yields during silyl ether formation?

  • Catalyst Optimization : Replace DMAP with stronger Lewis acids like ZnCl₂ to enhance silylation efficiency.
  • Solvent Effects : Switch from DCM to toluene for improved solubility of bulky aryl groups.
  • Temperature Control : Lower reaction temperatures (–20°C) may reduce side reactions (e.g., desilylation) .

Q. How does the electronic environment of the 3,5-bis(trifluoromethyl)phenyl groups influence reactivity?

  • The strong electron-withdrawing nature of CF₃ groups stabilizes transition states in asymmetric catalysis. For instance, in Mukaiyama-Michael reactions, these groups enhance electrophilicity at the pyrrolidine nitrogen, facilitating nucleophilic attack. Computational studies (DFT) can quantify this effect by analyzing LUMO localization .

Q. What are the applications of this compound in enantioselective catalysis?

  • The pyrrolidine scaffold serves as a chiral auxiliary in organocatalysis. For example, it can catalyze asymmetric aldol reactions by forming enamine intermediates. The triethylsilyl group improves steric control, while the CF₃ substituents enhance catalyst rigidity .

Q. How can researchers validate batch-to-batch consistency in synthetic protocols?

  • Use HPLC with chiral columns to ensure enantiomeric excess (>98%).
  • Perform DSC (Differential Scanning Calorimetry) to verify thermal stability profiles (e.g., melting points, decomposition temperatures) across batches .

Methodological Guidance

Designing experiments to assess hydrolytic stability of the triethylsilyl ether moiety:

  • Expose the compound to buffered solutions (pH 3–10) at 25–60°C. Monitor degradation via LC-MS and quantify desilylation products. Use Arrhenius plots to predict shelf-life under storage conditions .

Interpreting contradictory bioactivity data in pharmacological screens:

  • Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). Consider the compound’s logP (predicted ~4.5) to assess membrane permeability discrepancies. Adjust in vitro conditions (e.g., serum protein content) to better mimic in vivo environments .

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